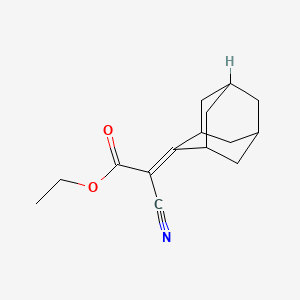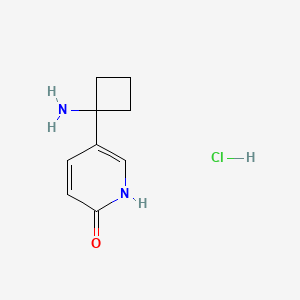
5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride has been explored through various methods. A two-step protocol was developed for the preparation of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones, which are structurally similar to the compound of interest. This synthesis begins with 2-hydroxycyclobutanone and 2-aminopyridines and does not require a catalyst. The process involves the formation of 2,2-bis(pyridin-2-ylamino)cyclobutanols followed by a ring expansion mediated by Dess-Martin periodinane .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones was established based on IR and 1H NMR spectroscopy data. These compounds predominantly exist in the enol form, as evidenced by a positive reaction with an alcoholic solution of iron(III) chloride .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, particularly their interaction with binucleophiles. For example, 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones were found to react with hydrazine hydrate, leading to the formation of pyrazole derivatives. The proposed reaction mechanisms and the yields of the reaction products have been described, highlighting the high reactivity due to the active carbonyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride have been investigated. For instance, a series of 5-(1-aminocyclohexyl)-2(1H)-pyridinones were prepared, demonstrating the difference in reactivity between 2-alkoxy-pyridines and 2(1H)-pyridinones . Additionally, novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and characterized by IR, 1H NMR, and LC/MS analysis. These compounds were evaluated for their antioxidant activity, with some showing promising results in assays such as the DPPH assay and hydroxy radical induced DNA strand scission assay .
Scientific Research Applications
Quinoline and Pyridine Derivatives as Corrosion Inhibitors
Quinoline derivatives, which include compounds structurally similar to 5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride, are known for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces to form stable chelating complexes, thereby preventing metallic corrosion. This application is crucial in industries where metal longevity and integrity are vital, such as in the construction and automotive sectors (Verma, Quraishi, & Ebenso, 2020).
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts, including pyridine derivatives, are pivotal in synthesizing bioactive compounds. These catalysts facilitate the development of complex molecules through one-pot multicomponent reactions, proving indispensable in drug discovery and pharmaceutical research. The versatility of pyridine-based scaffolds like 5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride in catalyzing reactions opens avenues for creating novel therapeutic agents (Parmar, Vala, & Patel, 2023).
Pyridine Derivatives in Analytical Chemistry
Pyridine derivatives are significant in analytical chemistry for their chemosensing applications. Their ability to selectively bind to various ions and species makes them highly effective chemosensors. This property is utilized in environmental monitoring, food safety, and clinical diagnostics, highlighting the importance of compounds like 5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride in detecting and quantifying chemical substances (Abu-Taweel et al., 2022).
Anticancer Potency of Pyridine-Based Cu(II) Complexes
Research on pyridine derivatives complexed with metals, such as Cu(II), demonstrates significant anticancer activity against various cancer cell lines. These studies suggest that complexing pyridine derivatives with metals can enhance their pharmacological effects, offering a promising route for developing new anticancer drugs. The exploration of metal complexes with compounds like 5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride could lead to potent and selective anticancer therapies (Alshamrani, 2023).
properties
IUPAC Name |
5-(1-aminocyclobutyl)-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-9(4-1-5-9)7-2-3-8(12)11-6-7;/h2-3,6H,1,4-5,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTNNAPPYRTVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CNC(=O)C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


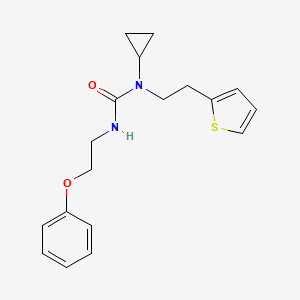
![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)
![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)
![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)
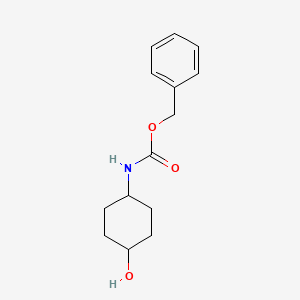
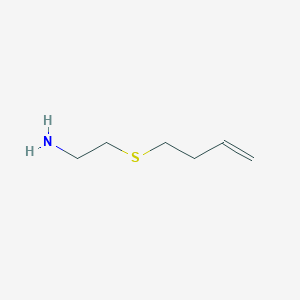
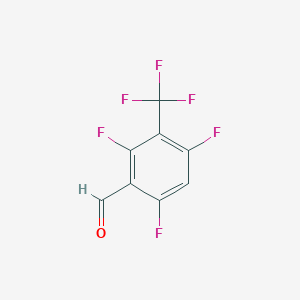
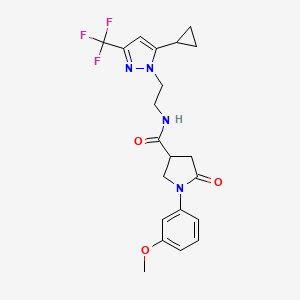
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)
